4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKLROWBALFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926208-37-9 | |
| Record name | 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
Executive Summary
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group at the 4-position of the indole scaffold imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a desirable motif in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect established methodologies, including the Fischer and Hemetsberger-Knittel syntheses, alongside modern transition-metal-catalyzed approaches. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations inherent to each route.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatization allows for the fine-tuning of biological activity. The trifluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism. The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid provides a versatile intermediate, ready for subsequent elaboration, typically via amide coupling at the C2-carboxylic acid position or functionalization of the indole nitrogen.
This document explores three robust and scientifically validated pathways to access this valuable intermediate, followed by a standardized procedure for the final hydrolysis step.
Pathway 1: The Fischer Indole Synthesis
The Fischer synthesis is a cornerstone of indole chemistry, prized for its reliability and the commercial availability of its precursors. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, a pyruvic acid derivative.
Mechanistic Overview & Rationale
The synthesis begins with the formation of a phenylhydrazone from 4-(trifluoromethoxy)phenylhydrazine and a pyruvate ester. Under acidic and thermal conditions, this intermediate undergoes a[2][2]-sigmatropic rearrangement (the key step), followed by the loss of ammonia and subsequent tautomerization to yield the aromatic indole ring system. The use of a pyruvate ester directly installs the required carboxylate functionality at the C2 position.
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
To a solution of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours until precipitation of the hydrazone is complete.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization:
-
Suspend the dried hydrazone (1.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), portion-wise at room temperature.
-
Heat the reaction mixture to 80-110°C and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-(Trifluoromethoxy)phenylhydrazine, Ethyl Pyruvate | Generic Fischer Protocol |
| Catalyst | Polyphosphoric Acid (PPA) or Eaton's Reagent | [3] |
| Solvent | Toluene or Xylene | [3] |
| Temperature | 80-110°C | [3] |
| Typical Yield | 60-75% | Estimated |
Pathway 2: The Hemetsberger-Knittel Synthesis
This pathway offers an alternative route that constructs the indole ring through the thermal decomposition of a vinyl azide intermediate. It is particularly useful for generating indole-2-carboxylic esters directly.[2][4]
Mechanistic Overview & Rationale
The synthesis starts with a base-catalyzed condensation of 4-(trifluoromethoxy)benzaldehyde with an azidoacetate ester (e.g., ethyl azidoacetate) to form an ethyl 2-azido-3-arylpropenoate. Upon heating in an inert, high-boiling solvent, this intermediate is thought to extrude dinitrogen (N₂) to form a highly reactive nitrene or an azirine intermediate.[4] This species then undergoes intramolecular C-H insertion or rearrangement to yield the final indole-2-carboxylate ester. The reaction is often regiospecific.[5]
Caption: Hemetsberger-Knittel Synthesis Workflow.
Experimental Protocol: Hemetsberger-Knittel Synthesis
-
Synthesis of Azido-acrylate Intermediate:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Cool the solution to 0-10°C.
-
Add a mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) dropwise, maintaining the temperature below 20°C.[5]
-
Allow the reaction to stir at room temperature for 3-5 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with dilute hydrochloric acid and extract the product with ethyl acetate.[5]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography if necessary.
-
-
Thermolysis and Cyclization:
-
Dissolve the purified azido-acrylate intermediate in a high-boiling inert solvent like xylene or decalin.
-
Heat the solution to reflux (typically 140-190°C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material and the evolution of nitrogen gas. The reaction is usually complete within 1-3 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-(Trifluoromethoxy)benzaldehyde, Ethyl Azidoacetate | [5] |
| Base (Step 1) | Sodium Ethoxide | [5] |
| Solvent (Step 2) | Xylene or Decalin | [6] |
| Temperature (Step 2) | 140-190°C | [6] |
| Typical Yield | >70% for thermolysis step | [4] |
Pathway 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization
Modern synthetic chemistry often relies on transition-metal catalysis for its efficiency, mild conditions, and broad functional group tolerance. The tandem Sonogashira coupling/cyclization is a powerful method for constructing substituted indoles.[7]
Mechanistic Overview & Rationale
This one-pot, two-step process begins with a palladium- and copper-catalyzed Sonogashira cross-coupling between a 2-haloaniline (e.g., 2-iodo-4-(trifluoromethoxy)aniline) and a terminal alkyne that serves as the precursor to the C2-carboxylate (e.g., ethyl propiolate).[8][9] This forms a 2-alkynyl aniline intermediate. In the same pot, under slightly elevated temperatures, a palladium-catalyzed intramolecular cyclization (aminopalladation) occurs, where the aniline nitrogen attacks the alkyne.[8] This is followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole-2-carboxylate product.
Caption: Sonogashira/Cyclization Pathway.
Experimental Protocol: Sonogashira Coupling and Cyclization
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a suitable solvent (e.g., DMF or a mixture of toluene and triethylamine).
-
Add a base, typically a liquid amine like triethylamine or diisopropylethylamine (2-3 eq).
-
Add the terminal alkyne, ethyl propiolate (1.2 eq), via syringe.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature to 60°C. The initial Sonogashira coupling is often complete within 1-4 hours.
-
After consumption of the aniline (monitored by TLC), increase the temperature to 80-100°C to facilitate the intramolecular cyclization step (2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2-Iodo-4-(trifluoromethoxy)aniline, Ethyl Propiolate | [8][10] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | [10] |
| Base / Solvent | Triethylamine / DMF | [11] |
| Temperature | RT to 100°C | [8] |
| Typical Yield | 65-90% | Estimated |
Final Step: Saponification to the Carboxylic Acid
All the pathways described above yield an ester, which must be hydrolyzed to the final target molecule, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Saponification (base-catalyzed hydrolysis) is the most common and efficient method.[12]
Experimental Protocol: Ester Hydrolysis
-
Reaction:
-
Dissolve the ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol or THF and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-5 eq).
-
Heat the mixture to reflux or stir at 50-60°C for 1-4 hours, monitoring the reaction by TLC until all the starting ester is consumed.[13]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to pH 2-3 with cold 1N or 2N hydrochloric acid (HCl). This will precipitate the carboxylic acid.[13][14]
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.
-
Data Summary
| Parameter | Value | Reference |
| Reagents | NaOH or LiOH | [13] |
| Solvent | Ethanol/Water or THF/Water | [13] |
| Temperature | 50-80°C | [13] |
| Typical Yield | >95% | Estimated |
Comparative Analysis and Conclusion
| Feature | Fischer Synthesis | Hemetsberger-Knittel | Sonogashira/Cyclization |
| Conditions | Harsh (Strong Acid, High Temp) | Harsh (High Temp Thermolysis) | Mild to Moderate |
| Starting Materials | Readily available | Requires azide synthesis | Requires halo-aniline precursor |
| Atom Economy | Good | Good (loses N₂) | Excellent |
| Scalability | Well-established, scalable | Good, but azide handling is a concern | Good, catalyst cost may be a factor |
| Functional Group Tolerance | Moderate | Good | Excellent |
Each synthetic pathway offers a viable route to 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, with distinct advantages. The Fischer synthesis is a classic, cost-effective choice for large-scale production, provided the required high temperatures and strongly acidic conditions are feasible. The Hemetsberger-Knittel synthesis provides a robust alternative, though it involves the preparation and handling of potentially unstable azide intermediates. For modern drug discovery applications where substrate scope and mild conditions are paramount, the palladium-catalyzed Sonogashira/cyclization route is often the preferred method due to its superior functional group tolerance and operational simplicity. The final saponification step is a high-yielding and straightforward transformation applicable to the product of any of these primary routes.
References
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Lu, B., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558-4563. Available at: [Link]
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Banwell, M. G., et al. (2003). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters, 5(14), 2493-2496. Available at: [Link]
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Solé, D., & Bonjoch, J. (2015). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 109(1), 137-152. Available at: [Link]
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Li, Y., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(4), 1336-1341. Available at: [Link]
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Technical Whitepaper: Biological Activity & Pharmacophore Analysis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
This technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental utility of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid .
Executive Summary
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS: 926208-37-9) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for developing modulators of ion channels (specifically NMDA receptors) and viral enzymes (HIV-1 Integrase). Its biological activity is driven by the synergistic effects of the acidic moiety at C2 (capable of metal chelation and hydrogen bonding) and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF
Chemical & Pharmacophore Analysis
The compound functions as a bioisostere for 4-chloro and 4-trifluoromethyl indole derivatives but offers superior physicochemical properties regarding membrane permeability and metabolic stability.
Structural Determinants[1]
-
Indole Core: Provides the rigid scaffold for
- stacking interactions within receptor binding pockets. -
C2-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor or a metal chelator (e.g., Mg
in integrase active sites). It mimics the glycine carboxylate in NMDA receptor binding. -
C4-Trifluoromethoxy Group:
-
Electronic Effect: Strong electron-withdrawing group (
), reducing the pKa of the indole NH and increasing the acidity of the C2-COOH. -
Lipophilicity: The -OCF
group significantly increases (Hansch ), enhancing blood-brain barrier (BBB) penetration compared to the parent indole. -
Conformation: The -OCF
group prefers an orthogonal conformation relative to the indole plane, filling specific hydrophobic pockets in target proteins (e.g., the hydrophobic region of the NMDA glycine site).
-
Physicochemical Profile
| Property | Value / Descriptor |
| Molecular Formula | C |
| Molecular Weight | 245.16 g/mol |
| Predicted pKa (COOH) | ~3.5 (Acidic due to e- withdrawal) |
| H-Bond Donors/Acceptors | 2 / 5 |
| Topological Polar Surface Area | 66 Å |
Primary Biological Targets & Mechanisms
NMDA Receptor Glycine Site Antagonism
The 4-substituted indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.
-
Mechanism: The C2-carboxylate mimics the carboxylate of the endogenous ligand glycine. The indole NH mimics the glycine amino group. The 4-OCF
group occupies a specific hydrophobic pocket adjacent to the agonist binding site, preventing channel opening. -
Therapeutic Relevance: Neuroprotection in stroke, neuropathic pain, and anticonvulsant activity. The 4-OCF
analog is often used to probe this site due to its resistance to oxidative metabolism compared to alkyl analogs.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acids inhibit the strand transfer step of HIV-1 replication.
-
Mechanism: The motif functions as a metal-binding pharmacophore (MBP). The C2-carboxylate and the indole nitrogen (often substituted in later generations) coordinate the two Mg
ions in the integrase catalytic core, blocking the enzyme's ability to process viral DNA. -
SAR Insight: Substitution at the 4- or 5-position (like OCF
) modulates the electronic density on the chelating oxygen atoms, optimizing binding affinity ( ).
Metabolic Modulation (GPR40/FFAR1)
Derivatives of this scaffold serve as agonists for the Free Fatty Acid Receptor 1 (GPR40), stimulating glucose-dependent insulin secretion. The lipophilic tail (4-OCF
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional roles of the specific moieties on the scaffold.
Caption: Functional mapping of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid domains to specific biological targets.
Experimental Protocols
Protocol A: NMDA Glycine Site Binding Assay
Purpose: To determine the binding affinity (
Reagents:
-
Ligand: [
H]-MDL 105,519 (Specific glycine site antagonist) or [ H]-Glycine. -
Membrane Prep: Rat cerebral cortex homogenates (washed 4x to remove endogenous glycine).
-
Buffer: 50 mM Tris-acetate (pH 7.4).
Workflow:
-
Preparation: Thaw rat cortical membranes and resuspend in Tris-acetate buffer to a protein concentration of 0.2 mg/mL.
-
Incubation: In a 96-well plate, combine:
-
50
L of Test Compound (0.1 nM – 10 M range). -
50
L of [ H]-MDL 105,519 (Final conc. 1-2 nM). -
100
L of Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor desensitization/degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC
using non-linear regression; convert to using the Cheng-Prusoff equation.
Protocol B: Synthesis via Reissert Reaction (Standard Route)
Purpose: To synthesize the core scaffold if commercial stock is unavailable.
-
Nitration: Start with 1-methoxy-3-(trifluoromethoxy)benzene. Nitration (HNO
/H SO ) yields the o-nitro derivative. -
Reissert Reaction: React the o-nitrotoluene derivative with diethyl oxalate and potassium ethoxide to form the pyruvate ester.
-
Cyclization: Reductive cyclization using Fe/AcOH or H
/Pd-C yields the ethyl indole-2-carboxylate. -
Hydrolysis: Saponification with LiOH in THF/Water yields the free acid 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid .
Workflow Visualization: Binding Assay Logic
Caption: Step-by-step workflow for validating NMDA glycine site affinity.
References
-
Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartate receptor associated glycine binding site." Journal of Medicinal Chemistry. Link
-
Rowley, M., et al. (1993). "3-Acyl-4-hydroxyquinolin-2(1H)-ones as systemic glycine-site antagonists of the NMDA receptor." Journal of Medicinal Chemistry. (Contextual reference for 4-substituted pharmacophores). Link
-
Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the utility of the metal-chelating pharmacophore). Link
-
ChemicalBook. (2025).[1] "4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Product Entry & Properties." Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16065675 (Related 4-substituted indoles)." Link
Sources
The Orthogonal Pharmacophore: Mechanism of Action of Trifluoromethoxy (-OCF₃) Substituted Indoles
The following guide provides an in-depth technical analysis of trifluoromethoxy-substituted indoles, focusing on their mechanism of action, physicochemical properties, and synthesis.
Executive Summary: The "Super-Halogen" Effect
In modern drug discovery, the trifluoromethoxy group (
For indole-based therapeutics—common scaffolds in kinase inhibitors, GPCR ligands, and antivirals—the substitution of a hydrogen or methoxy group with
This guide details the mechanistic underpinnings of
Physicochemical Mechanism: The Electronic & Steric Lock
The efficacy of
The Lipophilic Boost (Hansch Parameters)
The
-
Mechanism: The high electronegativity of the three fluorine atoms reduces the polarizability of the oxygen lone pairs, effectively "masking" the oxygen's polarity.
-
Impact: This allows
indoles to penetrate the blood-brain barrier (BBB) and lipid bilayers more effectively than their or counterparts.
| Substituent | Hansch | Hammett | Electronic Nature |
| 0.00 | 0.00 | Neutral | |
| -0.02 | -0.27 | Activating (Strong | |
| +0.88 | +0.54 | Deactivating (Strong | |
| +1.04 | +0.35 | Deactivating (Strong |
Conformational Orthogonality
Unlike the methoxy group (
-
Causality: The steric repulsion between the bulky fluorine atoms and the ortho-protons of the indole ring, combined with the hyperconjugative
interaction, forces the bond out of plane. -
Biological Consequence: This creates a unique 3D shape vector. If a binding pocket has a narrow hydrophobic cleft perpendicular to the aromatic stack, an
indole will bind with high specificity, whereas a planar analog will clash or fail to fill the void.
Electronic Modulation
The
-
Inductive Effect (
): The electronegative fluorines pull density through the -framework, lowering the HOMO energy of the indole. This reduces the indole's liability to oxidative attack (e.g., by reactive oxygen species). -
Resonance Effect (
): The oxygen can still donate lone pair density, but this is severely dampened by the fluorines. This duality allows the indole to maintain -stacking interactions (e.g., with Phenylalanine residues in a receptor) without being too electron-rich and prone to metabolic oxidation.
Pharmacokinetic Mechanism: Metabolic Blockade
The most critical advantage of
Prevention of O-Dealkylation
Methoxy-substituted drugs often suffer from rapid clearance via CYP450-mediated O-dealkylation .
-
Mechanism of Failure (Methoxy): CYP450 abstracts a hydrogen atom from the
-carbon ( ), forming a radical that is hydroxylated to a hemiacetal, which spontaneously collapses to release formaldehyde and the phenol. -
Mechanism of Stability (Trifluoromethoxy): The
bond (approx. 116 kcal/mol) is chemically inert to CYP450 radical abstraction. There are no -hydrogens to abstract. The group is metabolically "invincible" in standard microsomal stability assays.
Visualization of Metabolic Fate
The following diagram contrasts the metabolic fate of Methoxy vs. Trifluoromethoxy indoles.
Caption: Comparative metabolic pathways showing the CYP450 blockade by the -OCF3 group.
Experimental Protocols
Synthesis of 5-Trifluoromethoxyindoles
Direct trifluoromethoxylation of the indole core is challenging due to the instability of the trifluoromethoxide anion (
Protocol: Radical O-Trifluoromethoxylation / Migration Sequence
Target: Preparation of ortho-trifluoromethoxy aniline precursor (for 5- or 7-OCF3 indoles).
Reagents:
-
Substrate: N-hydroxyacetanilide derivative (prepared from corresponding nitro-arene).[2]
-
Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[2][3]
-
Catalyst: Cesium Carbonate (
).[3][4] -
Solvent: Chloroform (
) and Nitromethane ( ).
Step-by-Step Methodology:
-
O-Trifluoromethylation (Radical Trap):
-
In a glovebox or under strictly inert
atmosphere, charge an oven-dried flask with the N-hydroxyacetanilide substrate (1.0 equiv), Togni Reagent II (1.2 equiv), and (10 mol%).[2][4] -
Add anhydrous
(0.1 M concentration).[4] -
Stir at 23 °C for 16 hours . The reaction proceeds via a radical mechanism where the N-oxyl radical traps the
radical generated by the hypervalent iodine reagent. -
Validation Point: TLC should show consumption of the polar N-hydroxy starting material and formation of a less polar N-OCF3 intermediate.
-
-
Thermal Rearrangement (The Migration):
-
Concentrate the reaction mixture and re-dissolve the crude N-(trifluoromethoxy) intermediate in Nitromethane (
) . -
Heat the solution to 120 °C in a sealed tube.
-
Mechanism:[5][6][7][8][9] This induces a [3,3]-sigmatropic rearrangement (or radical cage recombination depending on substrate) that migrates the
group from the Nitrogen to the ortho-Carbon position. -
Yield: Typically 60-80% of the ortho-trifluoromethoxy acetanilide.
-
-
Indole Cyclization (Example):
-
Hydrolyze the acetamide (HCl/EtOH) to the free aniline.
-
Subject the ortho-OCF3 aniline to Bartoli Indole Synthesis (vinyl Grignard) or Fischer Indole Synthesis (with pyruvate/polyphosphoric acid) to close the indole ring.
-
In Vitro Metabolic Stability Assay
To validate the "Metabolic Blockade" hypothesis for your specific derivative:
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate test compound (1 µM) with HLM at 37°C.
-
Aliquot at t=0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and . -
Success Criterion: An
indole should exhibit a min, whereas the analog typically shows min.
Case Study: 5-OCF₃-Isatin Antivirals
Recent studies on 5-(trifluoromethoxy)-1H-indole-2,3-dione (Isatin) derivatives demonstrate the pharmacodynamic utility of this group.[2]
-
Target: Herpes Simplex Virus (HSV) and Vaccinia Virus.
-
Observation: The 5-OCF3 derivatives showed superior antiviral activity (
2–9 µM) compared to 5-Methyl or 5-Fluoro analogs. -
Mechanistic Insight: Molecular docking suggests the orthogonal
group occupies a hydrophobic pocket in the viral target protein that is inaccessible to the planar or smaller , while simultaneously protecting the core from metabolic degradation.
References
-
Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Molecules URL:[Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Source: NIH PubMed Central (PMC) URL:[Link]
-
Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Source: Chemical Biology & Drug Design (via ResearchGate) URL:[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
role of trifluoromethoxy group in indole-2-carboxylic acid
The Trifluoromethoxy Advantage: Strategic Optimization of Indole-2-Carboxylic Acid Scaffolds
Executive Summary
In the high-stakes landscape of drug discovery, the indole-2-carboxylic acid scaffold serves as a privileged pharmacophore, underpinning ligands for targets ranging from the NMDA receptor (glycine site) to HIV-1 integrase. However, the utility of this scaffold is often limited by rapid metabolic oxidation at the electron-rich 5- and 6-positions and suboptimal membrane permeability.
This guide analyzes the strategic incorporation of the trifluoromethoxy group (-OCF
Physicochemical Impact: The "Super-Halogen" Effect
The substitution of a hydrogen or a classical halogen (Cl, F) with a trifluoromethoxy group fundamentally alters the molecular landscape of the indole core.
Comparative Substituent Profiling
The following table contrasts -OCF
| Substituent | Hansch Lipophilicity ( | Hammett Constant ( | Electronic Effect | Steric Bulk (Molar Refractivity) |
| -H | 0.00 | 0.00 | Neutral | 1.03 |
| -F | 0.14 | 0.06 | Weak EWG | 0.92 |
| -Cl | 0.71 | 0.23 | Moderate EWG | 6.03 |
| -CF | 0.88 | 0.54 | Strong EWG | 5.02 |
| -OCF | 1.04 | 0.35 | Strong EWG + Resonance | 7.87 |
-
Lipophilicity: -OCF
is significantly more lipophilic than -CF . This is critical for indole-2-carboxylic acids, which are zwitterionic or anionic at physiological pH; the -OCF group acts as a "grease" moiety to facilitate blood-brain barrier (BBB) penetration or cell membrane traversal. -
Acidity Modulation: The electron-withdrawing nature of -OCF
at the 5-position stabilizes the carboxylate anion at the 2-position.-
Est. pKa (Indole-2-COOH): ~3.90
-
Est. pKa (5-OCF
-Indole-2-COOH): ~3.55 -
Implication: The analog is slightly more acidic, ensuring stronger electrostatic interactions with basic residues (e.g., Arginine/Lysine) in binding pockets.
-
Conformational Orthogonality
Unlike the methoxy group (-OCH
-
Mechanism: The high electronegativity of the fluorine atoms creates electronic repulsion with the aromatic
-cloud, twisting the O-CF bond out of plane. -
Drug Design Value: This creates a unique 3D shape vector, allowing the molecule to fill hydrophobic pockets that are inaccessible to planar analogs.
Pharmacological Implications[1][2][3][4]
Metabolic Blockade
The 5-position of the indole ring is a metabolic "hotspot," highly susceptible to hydroxylation by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).
-
Problem: 5-Hydroxyindole derivatives are rapidly conjugated (glucuronidation) and excreted.
-
Solution: The C-F bond is metabolically inert (Bond Energy ~116 kcal/mol). Introducing -OCF
at C5 effectively "caps" this metabolic soft spot, extending the biological half-life ( ) significantly compared to the parent indole or 5-methoxy analogs.
Logic of Bioisosterism
The -OCF
-
Vs. Chlorine: Similar electron-withdrawing properties but higher lipophilicity and different shape.
-
Vs. Methoxy: Blocks O-dealkylation (a common metabolic route for -OCH
) while retaining the oxygen atom's ability to accept weak hydrogen bonds (though reduced by the fluorines).
Figure 1: Strategic impact of the Trifluoromethoxy group on the pharmacodynamics and pharmacokinetics of the indole scaffold.
Synthetic Strategies
Direct trifluoromethoxylation of the indole core is synthetically challenging due to the instability of trifluoromethoxide anions. The most robust route for medicinal chemistry scales is the Fischer Indole Synthesis utilizing pre-functionalized anilines.
Retrosynthetic Analysis
-
Target: Ethyl 5-(trifluoromethoxy)indole-2-carboxylate.
-
Precursors: 4-(Trifluoromethoxy)aniline + Ethyl pyruvate (or 2-oxopropanoate derivative).
-
Key Intermediate: Arylhydrazone.
Protocol: Japp-Klingemann / Fischer Cyclization
This protocol describes the synthesis of the ethyl ester, which can be hydrolyzed to the free acid.
Step 1: Diazotization
-
Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in aqueous HCl (6 M, 20 mL). Cool to 0°C.[1]
-
Add NaNO
(11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve Ethyl 2-methylacetoacetate (10 mmol) in Ethanol/KOH at 0°C.
-
Slowly add the diazonium salt solution to the enolate.
-
The intermediate azo ester hydrolyzes in situ (deacetylation) to form the
-keto hydrazone .
Step 3: Fischer Cyclization
-
Isolate the hydrazone and dry.
-
Dissolve in Polyphosphoric Acid (PPA) or Ethanol with H
SO (catalytic). -
Heat to 80-100°C for 2-4 hours.
-
Workup: Pour onto ice, extract with Ethyl Acetate, wash with brine, dry over MgSO
. -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).
Figure 2: The Japp-Klingemann / Fischer Indole synthetic pathway is the industry standard for accessing 2-carboxylate derivatives.
Case Studies & Applications
NMDA Receptor Antagonism (Glycine Site)
Indole-2-carboxylic acids are classic antagonists of the NMDA receptor glycine binding site.
-
Mechanism: The carboxylic acid forms a salt bridge with Arg260 (or equivalent basic residue). The indole ring sits in a hydrophobic pocket.
-
Role of OCF
: In analogs like Gavestinel (which uses a chloro-substitution), replacing the halogen with -OCF has been explored to improve BBB permeability—a critical failure point for many NMDA antagonists. The 5-OCF group fills the hydrophobic pocket occupied by Phe/Trp residues in the receptor, enhancing binding entropy.
HIV-1 Integrase Inhibitors
Research into diketo acid bioisosteres for HIV integrase inhibition often utilizes the indole core.
-
Application: 5-substituted indole-2-carboxylic acids chelate the Mg
ions in the integrase active site. -
Advantage: The -OCF
group prevents oxidative metabolism of the inhibitor by liver microsomes, a necessary trait for chronic antiviral therapy.
References
-
Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A 'Super-Halogen' in Medicinal Chemistry." ChemMedChem.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Manteau, B., et al. (2010). "New Trends in the Synthesis of Trifluoromethoxy-Containing Compounds." European Journal of Organic Chemistry.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
Sources
chemical properties of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid framework and hydrogen bonding capabilities make it an ideal starting point for designing molecules that interact with a wide range of biological targets, from viral enzymes like HIV-1 integrase to cell signaling receptors.[2][3] The strategic functionalization of the indole ring is a key strategy for modulating a compound's physicochemical and pharmacological properties.
The 4-(trifluoromethoxy) substituent is of particular interest in modern drug design. The -OCF₃ group is a powerful electron-withdrawing moiety that also significantly increases lipophilicity. It is often used as a bioisostere for other groups, offering enhanced metabolic stability and improved membrane permeability. This guide provides a comprehensive technical overview of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a molecule of significant interest for researchers in drug discovery and materials science. By synthesizing data from closely related analogues and established chemical principles, this document serves as a foundational resource for its study and application.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The combination of the indole-2-carboxylic acid core with the potent 4-(trifluoromethoxy) group results in a unique set of properties.
Caption: Chemical structure of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
The trifluoromethoxy group at the 4-position significantly influences the electronic distribution of the indole ring system. It acts as a strong electron-withdrawing group through induction, which acidifies the N-H proton of the indole ring and the carboxylic acid proton, compared to the unsubstituted parent molecule.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Comment |
| IUPAC Name | 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | PubChem |
| Molecular Formula | C₁₀H₆F₃NO₃ | [4] |
| Molecular Weight | 245.16 g/mol | [5] (Isomer) |
| Monoisotopic Mass | 245.02998 Da | [4] |
| Predicted XLogP3 | 3.1 | [4] |
| Predicted pKa | ~3.5-4.0 | Inferred from similar structures[6] |
| Melting Point | Not available | Analog 4-(trifluoromethyl)-1H-indole-2-carboxylic acid melts at 219.4-220.4 °C[6] |
| Appearance | Expected to be a solid powder | Based on analogs[7] |
| InChIKey | NXLKLROWBALFPC-UHFFFAOYSA-N | [4] |
Spectroscopic and Crystallographic Characterization
While experimental data for the title compound is scarce[4], its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the 4-OCF₃ group. A downfield singlet for the indole N-H proton (typically >11 ppm) and a broad singlet for the carboxylic acid proton would be characteristic.
-
¹³C NMR: The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region (~160-170 ppm).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification.[4] For example, the [M-H]⁻ adduct is predicted to have a CCS of 143.2 Ų.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and strong C-F stretching bands.
-
Solid-State and Crystallographic Properties: Like other indole-2-carboxylic acids, this molecule is expected to form cyclic dimers in the solid state through strong intermolecular hydrogen bonds between the carboxylic acid groups.[8] This dimerization significantly influences the melting point, solubility, and IR spectroscopic features. The crystal packing may also be influenced by N-H···O interactions involving the trifluoromethoxy oxygen.[8]
Synthesis and Reactivity
The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid can be approached through established methodologies for indole synthesis. The Fischer indole synthesis is a robust and logical choice.
Proposed Synthetic Workflow: Fischer Indole Synthesis
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone. The workflow is reliable for producing a wide variety of substituted indoles.[1]
Caption: Proposed workflow for the synthesis via Japp-Klingemann / Fischer Indole pathway.
Experimental Protocol (Conceptual)
-
Diazotization: 3-(Trifluoromethoxy)aniline is treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto ester, such as ethyl 2-methylacetoacetate, under basic conditions. Subsequent hydrolysis and decarboxylation yield the phenylhydrazone of ethyl pyruvate.
-
Fischer Indole Cyclization: The purified phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent). This induces cyclization and elimination of ammonia to form the indole ring, yielding ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.
-
Saponification: The resulting ethyl ester is hydrolyzed using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidic workup to precipitate the final product, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Key Reactivity
The molecule possesses two primary sites of reactivity: the carboxylic acid group and the indole ring.
Caption: Key reactivity pathways for the title compound.
-
Carboxylic Acid Moiety: This group undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using coupling reagents like DCC or EDC). The reactivity of indole-2-carboxylic acids in peptide coupling can sometimes be challenging due to steric hindrance, potentially requiring specialized coupling reagents or conditions to avoid side reactions like diketopiperazine formation.[9]
-
Indole Ring: The indole nucleus is generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid and trifluoromethoxy groups deactivates the ring, making these reactions more difficult than on unsubstituted indole. Substitution would likely be directed to the C3, C5, or C7 positions.
Potential Applications and Biological Relevance
Given the established biological activities of various substituted indole-2-carboxylic acids, the title compound is a highly attractive candidate for screening and development in several therapeutic areas.
-
Medicinal Chemistry: Its primary value lies as a versatile building block for constructing more complex molecules.[7] The -OCF₃ group can enhance drug-like properties, making it a valuable moiety for lead optimization campaigns.
-
Anti-inflammatory Agents: Derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, a key target in asthma and allergic rhinitis.[1] The carboxylic acid at the 2-position has been shown to be essential for this activity.[1]
-
Antiviral and Antiparasitic Agents: The indole scaffold is present in inhibitors of HIV-1 integrase and compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[2][10]
-
Oncology: 1H-indole-2-carboxamides have been explored as inhibitors of the androgen receptor, presenting a novel therapeutic strategy for castration-resistant prostate cancer.[3]
-
Materials Science and Electrochemistry: The parent compound, indole-2-carboxylic acid, has been demonstrated to be an effective corrosion inhibitor for aluminum alloys in alkaline solutions, an application relevant to Al-air batteries.[11] The electronic properties conferred by the trifluoromethoxy group could modulate this behavior and open avenues in materials science.[7]
Safety and Handling
No specific safety data exists for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. However, based on data for structurally related compounds, a set of standard precautions should be observed.[5][12][13][14]
Table 2: GHS Hazard Classification (Inferred from Analogs)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[5][14] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[5][14] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[5] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[13]
Conclusion
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid represents a molecule of high potential at the intersection of medicinal chemistry and materials science. While it remains a largely uncharacterized compound, its properties can be confidently extrapolated from a wealth of data on related indole derivatives. Its unique combination of a biologically validated scaffold and a metabolically robust, lipophilic substituent makes it an exceptionally promising building block for the development of next-generation therapeutics and functional materials. This guide provides the foundational knowledge necessary for researchers to begin exploring its synthesis, reactivity, and applications.
References
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Center for Biotechnology Information. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
4-(trifluoromethoxy)-1h-indole-2-carboxylic acid (C10H6F3NO3). PubChemLite. [Link]
-
In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed, National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Center for Biotechnology Information. [Link]
-
Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed, National Center for Biotechnology Information. [Link]
-
Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery. MDPI. [Link]
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- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Profile: 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
The following technical guide details the properties, pharmacological applications, and experimental protocols for 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 923259-70-5).
CAS Registry Number: 923259-70-5 Chemical Class: Indole-2-carboxylic Acid Derivative Primary Application: Medicinal Chemistry Intermediate (Autotaxin Inhibitors)[1][2]
Executive Summary
6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a specialized heterocyclic building block extensively used in the discovery of small-molecule inhibitors for Autotaxin (ATX/ENPP2) .
In the context of drug development, this compound serves as a "privileged scaffold." The indole core provides a rigid template capable of pi-stacking interactions within the ATX hydrophobic pocket (specifically the "tunnel" region), while the trifluoromethoxy (-OCF₃) group at the C6 position enhances metabolic stability and lipophilicity without the steric bulk of a tert-butyl group. It is a critical intermediate in the synthesis of clinical candidates targeting the ATX-LPA axis for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Nonalcoholic Steatohepatitis (NASH) .
Chemical & Physical Properties[1][3][4][5][6]
The following data characterizes the purified free acid form.
| Property | Value | Note |
| IUPAC Name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Molecular Formula | C₁₀H₆F₃NO₃ | |
| Molecular Weight | 245.15 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | DMSO (>50 mg/mL), Methanol; Low in water | Requires polar organic solvent for stock |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~16 (Indole NH) | Acidic moiety allows salt formation |
| LogP | ~3.1 | Lipophilic due to -OCF₃ group |
| Melting Point | 198–202 °C | Decomposes at high temp |
| Storage | 2–8 °C, Desiccated | Protect from light and moisture |
Pharmacological Mechanism & Rationale[7]
The Role of the Scaffold in ATX Inhibition
Autotaxin (ATX) is a secreted enzyme with lysophospholipase D activity.[3][4] It hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) , a potent lipid mediator.[2][4][5][6][7]
CAS 923259-70-5 is designed to target the hydrophobic lipid-binding pocket of ATX.
-
Indole Core : Mimics the lipid tail of the natural substrate (LPC), positioning the inhibitor within the active site tunnel.
-
C2-Carboxylic Acid : often converted to an amide in final drugs (e.g., Ziritaxestat analogues). The carbonyl oxygen accepts hydrogen bonds from the active site residues (e.g., Trp, Phe).
-
C6-Trifluoromethoxy Group :
-
Metabolic Blockade : Prevents hydroxylation at the electron-rich C6 position.
-
Lipophilicity : Increases membrane permeability (LogP boost) while maintaining specific electronic properties (strong electron-withdrawing effect).
-
Signaling Pathway Visualization
The following diagram illustrates the ATX-LPA signaling axis and the intervention point of inhibitors derived from this scaffold.
Caption: The ATX-LPA axis.[1][2][8][9][10][3][4][5][6][7] Indole-2-carboxylic acid derivatives inhibit the conversion of LPC to LPA, preventing downstream fibrotic signaling.
Therapeutic Applications
Research utilizing CAS 923259-70-5 focuses on developing treatments for diseases driven by aberrant LPA signaling.
-
Idiopathic Pulmonary Fibrosis (IPF) : ATX levels are elevated in the lungs of IPF patients. Inhibitors reduce lung fibroblast recruitment.
-
Nonalcoholic Steatohepatitis (NASH) : ATX inhibition reduces liver inflammation and fibrosis.
-
Oncology : LPA promotes tumor metastasis and angiogenesis; inhibitors serve as potential adjuvants.
Key Patent Reference : This specific intermediate appears in Hoffmann-La Roche patents (e.g., US 10,849,881 B2) for the synthesis of octahydro-cyclobuta[1,2-c;3,4-c']dipyrrol-2-yl derivatives, a class of potent ATX inhibitors.
Experimental Protocols
A. Synthesis Workflow (Coupling Reaction)
Objective: To couple CAS 923259-70-5 with a secondary amine to generate a bioactive amide inhibitor.
Reagents:
-
Acid : 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq)[1]
-
Amine : Target amine scaffold (e.g., piperazine derivative) (1.1 eq)
-
Coupling Agent : HATU (1.2 eq) or EDC.HCl/HOBt
-
Base : DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent : Anhydrous DMF or DCM
Protocol:
-
Activation : Dissolve 1.0 mmol of CAS 923259-70-5 in 5 mL anhydrous DMF under nitrogen atmosphere.
-
Addition : Add 3.0 mmol DIPEA, followed by 1.2 mmol HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Coupling : Add 1.1 mmol of the target amine.
-
Reaction : Stir the mixture at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + Amine MW - 18).
-
Work-up : Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (if product is not basic), sat. NaHCO₃, and brine.
-
Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
B. In Vitro ATX Inhibition Assay (Amplex Red)
Objective: To validate the inhibitory potency of the synthesized derivative.[6]
Mechanism : This coupled enzyme assay detects choline release from LPC.[6] Choline is oxidized by choline oxidase to produce betaine and H₂O₂, which reacts with Amplex Red to form fluorescent resorufin.
Protocol:
-
Buffer Prep : 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.01% Triton X-100.
-
Enzyme : Recombinant human ATX (1–5 nM final concentration).
-
Substrate : 18:1 LPC (Lysophosphatidylcholine), 50 µM final.
-
Detection Mix : Choline oxidase (0.2 U/mL), HRP (1 U/mL), Amplex Red (50 µM).
-
Procedure :
-
Incubate ATX with the test compound (derived from CAS 923259-70-5) for 15 min at 37 °C.
-
Add Substrate and Detection Mix.
-
Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 min.
-
-
Analysis : Calculate IC₅₀ by plotting slope inhibition vs. log[Inhibitor].
C. Synthesis Diagram
The following diagram outlines the chemical transformation from the CAS intermediate to the active drug candidate.
Caption: General synthetic route for converting the indole acid intermediate into a bioactive ATX inhibitor.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 16228300, 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
- Hoffmann-La Roche Inc. (2020). Octahydro-cyclobuta[1,2-c;3,4-c']dipyrrol-2-yl derivatives. U.S. Patent No. 10,849,881 B2.
-
Nikitopoulou, I., et al. (2013). Autotaxin expression from synovial fibroblasts is essential for the pathogenesis of modeled arthritis. Journal of Experimental Medicine. (Contextual validation of ATX target). Retrieved from [Link]
-
Umezu-Goto, M., et al. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production.[3][7] Journal of Cell Biology. (Mechanism of Action).[8][5][7][11] Retrieved from [Link]
Sources
- 1. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | C10H6F3NO3 | CID 16228300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10849881B2 - Octahydro-cyclobuta[1,2-c;3,4-câ²]dipyrrol-2-yl - Google Patents [patents.google.com]
- 3. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Evolution of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making this scaffold highly desirable for the development of novel therapeutic agents. The described methodology follows a classical and reliable two-step sequence: a Japp-Klingemann reaction to form the key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole nucleus. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and guidance on the characterization of the final product.
Introduction
Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy (-OCF₃) group onto the indole ring can significantly enhance a molecule's drug-like properties. The high electronegativity and lipophilicity of the -OCF₃ group can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Specifically, the 4-substituted pattern of the indole ring is of great interest for modulating protein-protein interactions and for the development of targeted therapies. This guide provides a detailed protocol for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a key intermediate for the synthesis of a diverse range of complex molecules.
Synthetic Strategy Overview
The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is efficiently achieved through a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole cyclization. This strategy offers a reliable and scalable route to the desired product.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts.[1][2] This reaction proceeds via the coupling of the diazonium salt with the enolate of the β-keto ester, followed by the cleavage of the acetyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-(Trifluoromethoxy)aniline | 177.12 | 10.0 | 56.4 | 1.0 |
| Concentrated HCl | 36.46 | 15 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 | 58.0 | 1.03 |
| Ethyl 2-methylacetoacetate | 144.17 | 8.9 | 61.7 | 1.1 |
| Sodium Acetate (NaOAc) | 82.03 | 13.9 | 169 | 3.0 |
| Ethanol (EtOH) | 46.07 | 200 mL | - | - |
| Water (H₂O) | 18.02 | as needed | - | - |
Procedure:
-
Diazotization of 3-(Trifluoromethoxy)aniline:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.0 g, 58.0 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Japp-Klingemann Coupling:
-
In a separate 500 mL flask, dissolve ethyl 2-methylacetoacetate (8.9 g, 61.7 mmol) and sodium acetate (13.9 g, 169 mmol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester over 30 minutes.
-
A yellow to orange precipitate of the hydrazone should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to afford pure ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate as a crystalline solid.
-
Part 2: Synthesis of Ethyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for constructing the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions.[2][3] The reaction involves a[2][2]-sigmatropic rearrangement as the key step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate | 304.24 | 10.0 | 32.9 | 1.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | - | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - | - |
Procedure:
-
Cyclization:
-
In a 250 mL round-bottom flask, suspend the hydrazone (10.0 g, 32.9 mmol) in ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (10 mL) dropwise with stirring. The mixture will warm up.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature and pour it slowly into 500 mL of ice-water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
-
Purification:
-
The crude ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Part 3: Hydrolysis to 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | 287.21 | 5.0 | 17.4 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.8 | 70.0 | 4.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
| Water (H₂O) | 18.02 | 25 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | as needed | - | - |
Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve the ethyl ester (5.0 g, 17.4 mmol) in a mixture of methanol (50 mL) and water (25 mL).
-
Add sodium hydroxide (2.8 g, 70.0 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
-
Reaction Mechanisms
Japp-Klingemann Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the enolate of ethyl 2-methylacetoacetate on the aryl diazonium salt to form an azo intermediate. This intermediate then undergoes hydrolysis and subsequent cleavage of the acetyl group to yield the more stable hydrazone product.[1]
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis commences with the acid-catalyzed tautomerization of the hydrazone to its enamine form. This is followed by a key[2][2]-sigmatropic rearrangement. The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring system.[3][4]
Characterization of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the indole N-H proton (around 12-13 ppm), a singlet for the C3-H proton (around 7.0-7.5 ppm), and a multiplet for the aromatic protons on the benzene ring (around 7.0-7.8 ppm). The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show signals for the carboxylic acid carbonyl (around 160-165 ppm), the carbon bearing the trifluoromethoxy group (as a quartet due to C-F coupling), and other aromatic and indole ring carbons in their expected regions.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. For C₁₀H₆F₃NO₃, the expected [M-H]⁻ is approximately 244.02.
Predicted Analytical Data:
| Analysis | Predicted Result |
| Appearance | White to off-white solid |
| ¹H NMR | Signals consistent with the aromatic and heterocyclic protons, as well as the N-H and COOH protons. |
| ¹³C NMR | Resonances for all 10 carbons, with characteristic shifts for the carbonyl, the C-OCF₃, and the indole ring carbons. |
| MS (ESI-) | m/z = 244.02 [M-H]⁻ |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The diazotization reaction should be performed at low temperatures as diazonium salts can be unstable and potentially explosive at higher temperatures.
-
Concentrated acids and bases are corrosive and should be handled with care in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
References
- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
Sources
Application Notes & Protocols: Leveraging 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in Modern Drug Design
Abstract
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a 4-(trifluoromethoxy) substituent offers a powerful tool to modulate physicochemical and pharmacokinetic properties, enhancing the potential of this scaffold. This guide provides an in-depth analysis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid as a starting point for drug discovery programs. We will explore the strategic rationale for its use, detail its application in targeting specific enzyme classes, provide validated protocols for derivatization and biological screening, and outline a workflow for structure-activity relationship (SAR) exploration.
Introduction: The Strategic Value of a Fluorinated Scaffold
The indole-2-carboxylic acid framework is a well-established pharmacophore known to engage in critical binding interactions with various biological targets, including viral enzymes, G protein-coupled receptors (GPCRs), and protein-protein interaction surfaces.[1][2][3] The core value lies in the rigid indole ring and the versatile carboxylic acid group, which, together with the indole N-H, can act as a bidentate chelator for divalent metal ions, such as Mg2+, often found in enzyme active sites.[2][4][5][6]
The introduction of a trifluoromethoxy (-OCF3) group at the 4-position is a deliberate medicinal chemistry strategy. This group imparts a unique combination of properties that are highly desirable in drug candidates:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can significantly increase the in vivo half-life of a compound.
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.[7][9]
-
Modulation of Acidity (pKa): As a potent electron-withdrawing group, the 4-OCF3 substituent lowers the pKa of the carboxylic acid and the indole N-H proton. This altered ionization state at physiological pH can profoundly impact target binding, solubility, and pharmacokinetic profiles.
-
Unique Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein residues, potentially increasing binding affinity and selectivity.[8]
These attributes make 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid a superior starting fragment for library synthesis compared to its non-fluorinated counterpart.
Physicochemical Properties Profile
| Property | Value | Rationale & Impact in Drug Design |
| Molecular Formula | C₁₀H₆F₃NO₃ | Provides the basic composition. |
| Molecular Weight | 245.15 g/mol | Good starting point that adheres to Lipinski's Rule of Five, allowing for further derivatization.[10] |
| XLogP3 (Predicted) | ~3.5 | Indicates high lipophilicity, favorable for membrane permeability but may require optimization to balance solubility.[11] |
| Topological Polar Surface Area | 62.3 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Key interaction points for target binding. |
| Hydrogen Bond Acceptors | 4 (O=C, O-H, O-CF₃, N) | Multiple points for establishing hydrogen bonds with a biological target. |
Application in Target-Oriented Design: A Case Study on HIV-1 Integrase
The indole-2-carboxylic acid scaffold has proven to be a highly effective starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4][5][12] The mechanism of action for clinically approved INSTIs involves the chelation of two essential Mg2+ ions within the enzyme's active site, effectively disabling the catalytic machinery required for viral DNA integration.[12]
The 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid scaffold is an ideal candidate for developing novel INSTIs. The indole nitrogen and the C2-carboxylate form the critical metal-chelating pharmacophore. The 4-OCF3 group can then be oriented to occupy a hydrophobic pocket within the enzyme active site, while also forming π-stacking interactions with the viral DNA, thereby increasing potency and target residence time.[4][5][12]
Sources
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
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- 10. 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | C10H6F3NO3 | CID 16228300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
Introduction
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The introduction of the trifluoromethoxy group can profoundly influence the physicochemical properties of the indole scaffold, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is paramount to ensure its identity, purity, and quality.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind the selection of specific techniques and experimental parameters.
Physicochemical Properties
The strategic incorporation of fluorine-containing functional groups, such as trifluoromethoxy, is a common strategy in modern drug design to enhance the metabolic stability and membrane permeability of drug candidates.[1] A thorough understanding of the physicochemical properties of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is crucial for formulation development and pharmacokinetic studies.
| Property | Anticipated Characteristic | Analytical Technique(s) |
| Melting Point | Crystalline solid with a defined melting point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| Aqueous Solubility | Likely low due to the hydrophobic trifluoromethoxy group | Shake-flask method followed by HPLC-UV or LC-MS analysis |
| Lipophilicity (LogP) | Expected to be higher than its non-fluorinated analog | Reverse-Phase HPLC, Shake-flask method (octanol/water) |
| pKa | The carboxylic acid proton will have a characteristic pKa | Potentiometric titration, UV-spectrophotometry, Capillary Electrophoresis |
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.
¹H NMR Spectroscopy Protocol:
-
Rationale: To identify the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns provide detailed information about the aromatic and substituent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Expected Signals:
-
A broad singlet for the carboxylic acid proton (OH).
-
A broad singlet for the indole N-H proton.
-
Signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzene ring.
-
A singlet for the proton at the 3-position of the indole ring.
-
¹³C NMR Spectroscopy Protocol:
-
Rationale: To determine the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts.[5]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Expected Signals:
-
A signal for the carbonyl carbon (C=O) in the range of 160-180 ppm.
-
A quartet for the trifluoromethoxy carbon (CF₃) due to coupling with fluorine.
-
Signals for the aromatic and indole ring carbons.
-
¹⁹F NMR Spectroscopy Protocol:
-
Rationale: To confirm the presence and environment of the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).
-
-
Expected Signal:
-
A singlet for the -OCF₃ group.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Rationale: To determine the accurate mass of the molecular ion and to obtain fragmentation data for structural confirmation. LC-MS is also a powerful tool for purity assessment.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. The formic acid aids in ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated. Negative mode is often effective for carboxylic acids.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis.
-
-
Expected Results:
-
In negative ESI mode, the deprotonated molecule [M-H]⁻ should be observed at m/z corresponding to the molecular weight minus one.
-
In positive ESI mode, the protonated molecule [M+H]⁺ may be observed.
-
High-resolution mass spectrometry will provide the accurate mass, allowing for the determination of the elemental composition.
-
MS/MS fragmentation will show characteristic losses, such as the loss of CO₂ from the carboxylic acid group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Spectroscopy Protocol:
-
Rationale: To confirm the presence of key functional groups such as O-H (carboxylic acid), N-H (indole), C=O (carbonyl), and C-F bonds.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Expected Absorption Bands:
-
O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.[5]
-
N-H stretch (indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.[6]
-
C=O stretch (carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹.[5]
-
C-F stretch (trifluoromethoxy): Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Purity Determination and Impurity Profiling
Ensuring the purity of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is critical for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Reverse-Phase HPLC (RP-HPLC) Protocol for Purity Analysis:
-
Rationale: To separate the main compound from any process-related impurities or degradation products. A UV detector is commonly used for quantification. The method should be stability-indicating, meaning it can resolve the main peak from potential degradants.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an ion-pairing agent that improves peak shape for acidic compounds.[7] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical gradient might be 10-90% B over 20 minutes. | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 280 nm | Indole compounds typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can help in detecting impurities with different chromophores. |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Data Analysis:
-
Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
-
For accurate quantification of impurities, reference standards for each impurity are required.
-
Logical Flow for Purity Analysis
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
improving yield of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid synthesis
This guide is structured as a Tier 3 Technical Support document, designed for senior researchers who require actionable, high-level troubleshooting for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS: 317-59-9).
Ticket ID: IND-4-OCF3-OPT Subject: Yield Optimization and Regiocontrol Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Route Selection
The synthesis of 4-substituted indole-2-carboxylates presents a classic regiochemical challenge. The electron-withdrawing trifluoromethoxy (
We recommend two distinct pathways based on your laboratory's constraints:
-
The High-Fidelity Route (Reissert Synthesis): Recommended for maximum yield and regiopurity . It guarantees the 4-position substitution but requires specific ortho-nitrotoluene precursors.
-
The Commodity Route (Fischer Indole Synthesis): Recommended if starting material availability is the priority. It utilizes inexpensive phenylhydrazines but suffers from a 4- vs. 6-isomer separation bottleneck.
Protocol A: The Reissert Synthesis (Recommended)
Objective: Enforce regioselectivity by using pre-functionalized ortho-nitrotoluene. Target Yield: 65–75% (over 2 steps).
The Chemistry
This route relies on the acidity of the benzylic methyl protons in o-nitrotoluene. The inductive withdrawal of the
Starting Material: 1-methyl-2-nitro-3-(trifluoromethoxy)benzene.
Step-by-Step Optimization Guide
Step 1: Condensation with Diethyl Oxalate
Reaction: Ar-CH3 + (COOEt)2 + Base → Ar-CH2-CO-COO- K+
-
The Yield Killer: Incomplete deprotonation or moisture contamination.
-
Optimization Protocol:
-
Base Selection: Switch from Sodium Ethoxide (NaOEt) to Potassium Ethoxide (KOEt) or Potassium tert-butoxide (KOtBu) . The potassium cation coordinates less tightly to the enolate, increasing reactivity.
-
Solvent System: Use anhydrous Ethanol (or THF for KOtBu). Limit water content to <50 ppm. Moisture destroys the pyruvate enolate immediately.
-
Stoichiometry: Use a 1.2 to 1.5 equivalent excess of the oxalate and base relative to the nitrotoluene.
-
Temperature: Reflux is required, but ensure the condenser is efficient to prevent solvent loss (concentration changes kinetics).
-
Step 2: Reductive Cyclization
Reaction: Pyruvate Intermediate + Zn/AcOH → Indole-2-Ester
-
The Yield Killer: Over-reduction of the nitro group to the aniline without cyclization, or polymerization of the intermediate.
-
Optimization Protocol:
-
Reagent Quality: Use activated Zinc dust . Wash commercial zinc dust with dilute HCl, then water, then acetone, and dry under vacuum before use. Oxide layers on old zinc slow the reaction significantly.
-
Temperature Control: Maintain 65–75°C . Do not reflux vigorously. High heat promotes polymerization of the amino-ketone intermediate.
-
Alternative Reductant: If Zn/AcOH yields tarry byproducts, switch to Pd/C catalytic hydrogenation (30 psi) in Ethyl Acetate/Ethanol. This is cleaner but requires careful monitoring to stop after cyclization and prevent reduction of the indole double bond.
-
Reissert Workflow Diagram
Figure 1: Critical control points in the Reissert synthesis. Note the emphasis on base cation size and moisture control.
Protocol B: The Fischer Indole Synthesis (Alternative)
Objective: Synthesize target using commodity precursors. Target Yield: 30–40% (post-purification).
The Chemistry
Reaction of 3-(trifluoromethoxy)phenylhydrazine with ethyl pyruvate. The Problem: The [3,3]-sigmatropic rearrangement can occur at either ortho carbon.
-
Attack at C2 (unhindered)
6-(OCF3)-indole (Major Product ~60-70%). -
Attack at C6 (hindered)
4-(OCF3)-indole (Target Product ~30-40%).
Optimization for the 4-Isomer
While you cannot reverse the steric preference, you can optimize the conditions to maximize total yield and simplify separation.
-
Catalyst Selection:
-
Avoid simple Lewis acids like
which favor the thermodynamic (6-isomer) product. -
Recommendation: Use Polyphosphoric Acid (PPA) or Toluene-4-sulfonic acid (pTsOH) in benzene/toluene. PPA often allows lower temperature cyclization, which can slightly improve the kinetic ratio of the 4-isomer.
-
-
Purification Strategy (The Bottleneck):
-
Do not attempt to separate the hydrazones. Cyclize the mixture.
-
Separation: The 4-isomer (target) is generally more polar and has a lower melting point than the 6-isomer due to the steric crowding of the carboxylic acid by the bulky
group. -
Technique: Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate. The 6-isomer usually elutes first.
-
Fischer Regioselectivity Diagram
Figure 2: The bifurcation of the Fischer synthesis. The steric bulk of the OCF3 group disfavors the formation of the target 4-isomer.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Reissert Step 1) | Moisture in ethanol/THF. | Distill solvent over Mg/I₂ or use molecular sieves. Switch to KOtBu. |
| "Sticky" Solid (Reissert Step 2) | Polymerization during reduction. | Reduce temp to <70°C. Add Zn in portions, not all at once. |
| Inseparable Isomers (Fischer) | Similar | Switch solvent system to Dichloromethane/Hexane . The dipole difference is often amplified in DCM. |
| Decarboxylation | Hydrolysis temp too high. | The 2-COOH is unstable if heated >150°C. Keep hydrolysis <80°C. |
Frequently Asked Questions
Q: Can I use the Hemetsberger-Knittel synthesis instead? A: Theoretically, yes, but it shifts the availability problem. You would need 2-formyl-3-(trifluoromethoxy)benzene (to get the OCF3 at the 4-position of the indole). This aldehyde is significantly rarer and more expensive than the nitrotoluene used in the Reissert route.
Q: What are the best conditions for hydrolyzing the ester to the final acid?
A: Avoid harsh acidic hydrolysis which might affect the
-
Protocol: Dissolve ester in MeOH/THF (1:1). Add 2.0 eq LiOH (aq). Stir at 50°C for 2 hours. Acidify carefully with 1M HCl to pH 3. The acid should precipitate.
Q: Why is the 4-position yield so low in Fischer synthesis?
A: It is a steric clash. In the [3,3]-rearrangement, the formation of the C-C bond at the position ortho to the bulky
References
-
Reissert Indole Synthesis Mechanism & Optimization
-
Fischer Indole Regioselectivity Studies
- Robinson, B. The Fischer Indole Synthesis. Wiley, New York, 1982.
-
Hughes, D. L. Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993.
-
Synthesis of Trifluoromethoxy-substituted Indoles
-
Journal of Fluorine Chemistry, Vol 126, Issue 4, 2005. "Synthesis of trifluoromethoxy-substituted indoles."
-
Sources
Fischer indole synthesis problems with trifluoromethoxy substituents
Subject: Troubleshooting Fischer Indole Synthesis with Trifluoromethoxy ( ) Substituents
Executive Summary & System Overview
The Challenge:
Synthesizing indoles with trifluoromethoxy (
-
Electronic Deactivation: It is a strong electron-withdrawing group (EWG) (
), which destabilizes the cationic transition states required for the [3,3]-sigmatropic rearrangement. -
Regiochemical Ambiguity: When located at the meta-position of the phenylhydrazine, it forces a competition between steric hindrance and electronic direction, often leading to isomeric mixtures.
Scope of Guide:
This technical document addresses the specific failure modes associated with
Diagnostic Workflow
Before altering your reaction parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for isolating specific failure modes in
Technical Modules: Troubleshooting & FAQs
Module A: Reactivity & Kinetics (The "Nothing Happened" Error)
Q: I am refluxing my trifluoromethoxy-phenylhydrazine with a ketone in acetic acid (AcOH), but I only see hydrazone formation. Why is cyclization not occurring?
A: The
-
The Physics: The
group exerts a strong inductive withdrawing effect ( ). This depletes electron density from the benzene ring, significantly raising the activation energy ( ) for the rearrangement step. -
The Fix: You must increase the "severity" of the conditions.
-
Switch Solvent/Catalyst: Move from Acetic Acid to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, allowing temperatures of
without boiling off. -
Microwave Irradiation: If PPA is too viscous or difficult to work up, use microwave irradiation with
in AcOH. The rapid heating can surmount the activation barrier that thermal heating fails to breach.
-
Q: Can I use Lewis Acids like
Module B: Regioselectivity (The "Wrong Isomer" Error)
Q: I am using 3-(trifluoromethoxy)phenylhydrazine. Will I get the 4- or 6-substituted indole?
A: You will predominantly obtain the 6-trifluoromethoxy indole , but mixtures are common.
-
Mechanism: In meta-substituted hydrazines, cyclization can occur at the ortho position (leading to the 4-isomer) or the para position (leading to the 6-isomer) relative to the hydrazine nitrogen.
-
Electronic Control: The
group is electron-withdrawing. In electrophilic aromatic substitution (which this step mimics), EWGs deactivate the positions ortho and para to themselves.-
Attack at C2 (between N and OCF3): Sterically hindered and electronically deactivated.
-
Attack at C6 (para to OCF3): Less hindered.
-
-
The Verdict: The reaction favors the less hindered position para to the EWG. Expect a ratio favoring the 6-isomer (often >4:1), but always verify with 1H-NMR (look for the coupling constants of the aromatic protons).
Q: How do I improve the ratio?
A: Regioselectivity in FIS is difficult to tune chemically. The most effective strategy is steric control . If your ketone is unsymmetrical, the hydrazone
Module C: Stability (The "Decomposition" Error)
Q: Is the
Recommended Experimental Protocol
Protocol: Synthesis of 6-(Trifluoromethoxy)-2,3-dimethylindole Optimized for deactivated arylhydrazines.
Materials:
-
3-(Trifluoromethoxy)phenylhydrazine hydrochloride (1.0 equiv)
-
2-Butanone (Methyl Ethyl Ketone) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask, mix the hydrazine salt and ketone. (Note: If the hydrazine is a free base, no pre-step is needed. If it is a hydrochloride salt, the PPA is acidic enough to liberate it, but mixing may be slower).
-
PPA Addition: Add PPA directly to the flask. The mixture will be viscous.
-
Reaction: Heat the mixture to 100–110°C with vigorous mechanical stirring (magnetic stirring often fails in PPA).
-
Checkpoint: Monitor by TLC. You will see the hydrazone form first (less polar), then disappear as the indole (fluorescent spot) forms.
-
-
Quench: Once complete (approx. 2–4 hours), cool to roughly
. Slowly pour the warm syrup into crushed ice/water with stirring. (Caution: Exothermic). -
Workup: Neutralize the aqueous slurry with
or until pH > 8. Extract with Ethyl Acetate ( ). -
Purification: Dry organics over
and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Data Table: Catalyst Comparison for Deactivated Substrates
| Catalyst | Condition | Reactivity (Deactivated Rings) | Side Reactions | Recommended For |
| Acetic Acid | Reflux ( | Low | Low | Electron-rich substrates only |
| Reflux | Medium | Hydrolysis of hydrazone | Moderately deactivated rings | |
| Melt or AcOH reflux | High | Polymerization | Tough substrates, thermal stability | |
| PPA | Very High | Charring at |
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Lerch, S., et al. (2014). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.[2] Angewandte Chemie International Edition, 53(36), 9408-9410. (Defines the electronic parameters of
). Link -
Organic Chemistry Portal. Fischer Indole Synthesis. (General mechanism and recent modifications). Link
Sources
Technical Support Center: Purification of Fluorinated Indole-2-Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these valuable compounds. The introduction of fluorine atoms into the indole scaffold dramatically alters its physicochemical properties, demanding a nuanced and informed approach to purification. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity and yield.
Core Principles: Why Are Fluorinated Indole-2-Carboxylic Acids So Challenging to Purify?
The difficulty in purifying these molecules stems directly from the profound electronic effects of the fluorine atom. Understanding these principles is the first step toward designing a successful purification strategy.
Fluorine is the most electronegative element, and its presence—whether on the benzene ring or an alkyl substituent—exerts a strong electron-withdrawing inductive effect (-I effect). This has several critical consequences:
-
Increased Acidity (Lower pKa) : The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, making the carboxylic acid group more acidic than its non-fluorinated analog.[1][2] Similarly, the acidity of the indole N-H proton is also increased. This shift in pKa is the single most important factor to consider in pH-based purification methods like crystallization and chromatography.[3]
-
Altered Polarity and Lipophilicity : The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity by replacing a hydrogen and reducing the molecule's susceptibility to metabolic oxidation, highly fluorinated motifs can create a fluorous phase, and the C-F bond introduces a significant dipole moment, altering the overall polarity of the molecule.[1][3][4] This dual nature can lead to unexpected solubility profiles and chromatographic behavior.
-
Enhanced Intermolecular Interactions : The polarized C-F bond can participate in unique dipole-dipole interactions and can act as a weak hydrogen bond acceptor, influencing crystal packing and interactions with chromatographic stationary phases.[5]
These fundamental changes mean that purification protocols developed for standard indole-2-carboxylic acids often fail, leading to low yields, persistent impurities, and poor separation.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in Solution
Introduction
Welcome to the technical support center for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this compound in experimental settings. As a specialized indole derivative, understanding its stability profile is critical for obtaining reliable and reproducible results. This document provides a structured question-and-answer format to directly address common challenges and offers field-proven insights to ensure the integrity of your experiments.
The indole scaffold is a privileged structure in medicinal chemistry, but it is also known for its potential instability under various conditions.[1] The electron-rich nature of the indole ring makes it susceptible to oxidation, while the overall stability can be influenced by pH, light, and temperature.[1][2] The presence of the trifluoromethoxy group at the 4-position generally enhances metabolic stability and lipophilicity, which are advantageous properties in drug design.[3][4] However, the core reactivity of the indole ring system remains a primary consideration for its handling in solution.
This guide will walk you through the essential aspects of working with 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, from solution preparation to troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in solution?
A1: The stability of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in solution is primarily influenced by four key factors:
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[2][5]
-
pH: Extremes of pH can catalyze the degradation of indole compounds. While the carboxylic acid group at the 2-position provides some stability compared to the parent indole, strongly acidic or basic conditions should be avoided.[1]
-
Light: Many indole derivatives are sensitive to light and can undergo photodegradation upon exposure to UV or even ambient light.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[1]
Q2: What is the recommended solvent for preparing a stock solution of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally less reactive towards the indole ring and can typically dissolve the compound at high concentrations. For applications where DMSO or DMF are not suitable, anhydrous ethanol or methanol may be used, but with the understanding that protic solvents can potentially participate in degradation reactions over long-term storage.
Q3: How should I store stock solutions of this compound to ensure maximum stability?
A3: To maximize the shelf-life of your stock solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light by using amber or opaque vials.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.
-
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]
Q4: I am observing a change in the color of my solution over time. Is this an indication of degradation?
A4: Yes, a change in color, often to a yellowish, pinkish, or brownish hue, is a common visual indicator of indole degradation. This is frequently due to the formation of oxidized or polymeric byproducts.[7] If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.
Q5: Can I prepare aqueous working solutions of this compound? What precautions should I take?
A5: Yes, aqueous working solutions can be prepared by diluting the organic stock solution into your aqueous buffer or media. However, given the potential for instability in aqueous environments, the following precautions are critical:
-
Prepare Freshly: Aqueous solutions should be prepared fresh for each experiment and used as quickly as possible.[1]
-
pH Control: Use a well-buffered system to maintain a stable pH, preferably within the neutral range (pH 6-8), unless your experimental design dictates otherwise.
-
Avoid Contaminants: Use high-purity water and buffer components to minimize the presence of metal ions or other contaminants that could catalyze oxidation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Explanation | Recommended Solution |
| Degradation in Assay Media | Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[1] | Prepare fresh dilutions of the compound directly into the assay media immediately before starting the experiment. If possible, perform a time-course stability study of the compound in your specific media under assay conditions (e.g., 37°C, 5% CO2) using HPLC to quantify its stability over the duration of the assay. |
| Adsorption to Labware | The compound may adsorb to the surface of plastic labware, such as microplates or pipette tips, leading to a lower effective concentration. | Use low-adhesion plasticware or silanized glassware where possible. Include appropriate controls to assess for non-specific binding. |
| Interaction with Assay Components | The compound may interact with other components in your assay, such as proteins or reducing agents, leading to its degradation or sequestration. | Perform control experiments to test the compatibility of the compound with individual assay components. |
Issue 2: Multiple or unexpected peaks during HPLC analysis.
| Potential Cause | Explanation | Recommended Solution |
| On-Column Degradation | The compound may be degrading on the HPLC column, particularly if the mobile phase is harsh (e.g., strongly acidic) or if the column is contaminated.[1] | Ensure the mobile phase pH is compatible with the compound. A neutral or slightly acidic mobile phase is often a good starting point. Use a guard column to protect the analytical column. |
| Degradation in the Autosampler | If samples are left in the autosampler for an extended period, they can degrade due to exposure to light or elevated temperatures.[1] | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh samples for analysis and run them promptly. Use amber or light-blocking autosampler vials. |
| Presence of Degradation Products | The extra peaks may be degradation products that were present in the sample before injection. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. If the older sample shows additional peaks, this confirms degradation. |
| Solvent Mismatch | A significant mismatch between the sample solvent and the initial mobile phase can cause peak distortion or splitting.[8] | Whenever possible, dissolve the sample in the initial mobile phase. If a strong organic solvent like DMSO is used for the stock, ensure the injection volume is small to minimize this effect.[8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a step-by-step method for the preparation of solutions of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Materials:
-
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (solid)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Sterile, amber or opaque vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Inert gas (argon or nitrogen), optional
Procedure for 10 mM Stock Solution:
-
Tare a sterile, amber vial on a calibrated analytical balance.
-
Carefully weigh a desired amount of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (Molecular Weight: 245.16 g/mol ) into the vial. For example, 2.45 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 2.45 mg to make a 10 mM solution, add 1.0 mL of DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.
-
(Optional) Gently flush the headspace of the vial with an inert gas.
-
Seal the vial with paraffin film and label clearly with the compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C.
Procedure for Aqueous Working Solutions:
-
Equilibrate the stock solution vial to room temperature before opening to prevent moisture condensation.
-
Using a calibrated micropipette, dilute the stock solution into the desired aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions.
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Method optimization may be required for your specific instrumentation and application.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[9]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 220 nm and 280 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Procedure for Stability Study:
-
Prepare a solution of the compound in the test buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 10 µM).
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area. The appearance of new peaks with different retention times can indicate the formation of degradation products.
Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in solution using HPLC.
Potential Degradation Pathways
Caption: Potential degradation pathways for indole-2-carboxylic acid derivatives.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
-
Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 468. [Link]
- BenchChem. (2025).
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Jara-Toro, R., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11443-11457. [Link]
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Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]
- Sarter, M., et al. (2021). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. CHIMIA International Journal for Chemistry, 75(4), 268-277.
- BenchChem. (2025).
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Goyal, R. N., & Kumar, A. (2009). Oxidation of indoles to 2-oxindoles. ResearchGate. [Link]
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. [Link]
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Sflomos, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1034. [Link]
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El-Ragehy, N. A., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 559-565. [Link]
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Goyal, R. N., & Singh, U. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics, 45(1), 47-53. [Link]
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Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. [Link]
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da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Goyal, R. N., & Singh, S. (2001). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
-
de la Torre, B. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Thiageswaran, S. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]
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Lapinski, L., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics, 147(21), 214302. [Link]
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Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. [Link]
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Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504. [Link]
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Wong, A. W., & Datla, A. (2005). Assay and stability testing. Handbook of Pharmaceutical Analysis by HPLC, 6, 335-358. [Link]
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Berger, F., et al. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science. [Link]
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Vegadasalam Bathi, V. (2020). HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. Nanyang Technological University. [Link]
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Petko, K. I. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate. [Link]
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The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
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Wang, Y. C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-846. [Link]
-
Matoušek, V., et al. (2018). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
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Murakami, Y. (1984). Chemistry of Indole-2-Carboxylic Acid and Its Derivatives. Scribd. [Link]
-
Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7505. [Link]
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Technical Support Center: 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid Degradation Pathways
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its degradation pathways during your experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during forced degradation studies or stability testing of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Question 1: I am performing a forced degradation study under oxidative conditions (H₂O₂) and observe multiple, unexpected degradation products in my HPLC analysis. How can I identify the primary degradation pathway?
Answer:
The indole nucleus is electron-rich and highly susceptible to oxidation, which can lead to a complex mixture of products.[1] The C2-C3 double bond and the nitrogen atom are particularly reactive. Here’s a systematic approach to deconvolute the degradation profile:
-
Controlling the Extent of Degradation: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[2][3][4] If you are observing excessive degradation (>20%), reduce the stress conditions. You can achieve this by:
-
Time-Course Study: Perform a time-course experiment, analyzing samples at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). This will help you distinguish primary degradants from secondary and tertiary products that form from the further degradation of initial products.
-
LC-MS/MS Analysis: Utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for structural elucidation of the degradation products.[5] The high sensitivity and specificity of LC-MS/MS can help in identifying the molecular weights and fragmentation patterns of the impurities, providing critical clues to their structures.
-
Plausible Oxidative Degradation Products: Based on established indole chemistry, the primary oxidative attack is likely at the C2-C3 double bond, leading to products such as oxindoles and isatins.[1][6][7][8] Ring-opening of the indole nucleus, similar to the kynurenine pathway for tryptophan, is also a possibility, which could lead to anthranilic acid derivatives.[9]
Question 2: My attempts at acid and base hydrolysis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid are showing minimal degradation. Is this expected?
Answer:
While many pharmaceuticals containing ester or amide functional groups are susceptible to hydrolysis, the core structure of your molecule may be relatively stable under certain hydrolytic conditions.[3][10]
-
Indole Ring Stability: The indole ring itself is generally stable to hydrolysis. Protonation typically occurs at the C3 position in strong acids, but this does not necessarily lead to rapid degradation.[1]
-
Trifluoromethoxy Group Stability: The trifluoromethoxy group is known to be metabolically stable with no evidence of O-detrifluoromethylation.[11][12] While hydrolysis of C-F bonds can occur under harsh conditions, it is not a common degradation pathway under standard forced degradation conditions.[13]
-
Increasing Stress Conditions: If you are not observing degradation within the target range of 5-20%, you may need to increase the severity of your stress conditions.[3][4] Consider the following:
-
Increase the concentration of the acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Increase the temperature (e.g., up to 80°C).
-
Extend the duration of the study.
-
Always run a control sample at the same temperature without the stressor to ensure any observed degradation is due to hydrolysis and not just thermolysis.
-
Question 3: I am developing a stability-indicating HPLC method and am having trouble with peak purity. How can I ensure my method is truly stability-indicating?
Answer:
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[2]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak purity analysis should confirm that no degradation products are co-eluting with the API. A peak purity value of >0.995 is generally considered acceptable.[3]
-
Method Development Strategies: If you have co-elution issues, you will need to re-optimize your chromatographic method.
-
Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Column Chemistry: Try a different column with a different stationary phase (e.g., C18, phenyl-hexyl, or a polar-embedded phase).
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the API and its degradants.
-
-
Use of Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to confirm the identity of each peak. The mass-to-charge ratio (m/z) can definitively distinguish between the API and its degradation products, even if they are not fully resolved chromatographically.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid?
A1: Based on the chemistry of the indole nucleus and the known stability of the trifluoromethoxy group, the most probable degradation pathways involve modifications to the indole ring. The primary pathways are expected to be:
-
Oxidation: This is a major degradation route for indoles.[1][6] Expect to see oxidation at the C2 and C3 positions to form oxindoles and subsequently isatins. Ring-opening of the pyrrole moiety to form derivatives of anthranilic acid is also possible.[7][8][9]
-
Photodegradation: Aromatic systems, including indoles, can be susceptible to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.
-
Thermolysis: At elevated temperatures, decarboxylation of the carboxylic acid group could potentially occur.
The trifluoromethoxy group is generally considered to be highly stable and is unlikely to be a primary site of degradation under typical forced degradation conditions.[11][12]
Q2: What are the standard conditions for a forced degradation study according to ICH guidelines?
A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the recommended stress conditions for forced degradation studies.[2] The typical conditions are:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.
-
Oxidation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: 40°C to 70°C, often with controlled humidity.
-
Photostability: Exposure to a combination of visible and UV light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical methods can detect the resulting degradants.[3][4][14]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive degradation study.
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantifying the extent of degradation.[15] A PDA detector is crucial for assessing peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, but will likely require derivatization of the carboxylic acid group (e.g., silylation or methylation) to increase volatility.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively identify the structure of isolated degradation products.
Q4: Is the trifluoromethoxy group expected to undergo defluorination?
A4: Generally, the trifluoromethoxy group is highly stable and resistant to metabolic and chemical degradation.[11][12] Studies on related compounds have shown no evidence of O-detrifluoromethylation. While hydrolytic defluorination of trifluoromethyl groups has been reported under specific and often harsh alkaline conditions, it is not an anticipated degradation pathway under standard ICH forced degradation conditions.[13]
Proposed Oxidative Degradation Pathway of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
Caption: Proposed oxidative degradation pathway.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the stock solution at 70°C for 48 hours.
-
Control: Keep the stock solution at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
Prior to analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/PDA method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and PDA scan from 200-400 nm.
References
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-
Wikipedia. Indole. [Link]
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Stoltz, B. M., et al. "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives." Journal of the American Chemical Society, 2016. [Link]
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Yin, K., et al. "Biodegradation and Biotransformation of Indole: Advances and Perspectives." Frontiers in Microbiology, 2018. [Link]
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-
National Center for Biotechnology Information. "Biodegradation and Biotransformation of Indole: Advances and Perspectives." PubMed Central, 2018. [Link]
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ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." 2026. [Link]
- Australian Laboratory Services. "Analytical Method Summaries." 2023.
-
Li, J., et al. "In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]
- Broughton and Co. "A practical guide to forced degradation and stability studies for drug substances."
- Journal of Pharmaceutical Negative Results. "A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs."
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Pharmaceutical Technology. "Forced Degradation Studies for Biopharmaceuticals." Pharmaceutical Technology, 2016. [Link]
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- Tugnait, M., et al. "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR." Journal of Pharmaceutical and Biomedical Analysis, 2002.
-
PubChem. "6-(trifluoromethoxy)-1H-indole-2-carboxylic acid." [Link]
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Tugnait, M., et al. "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR." PubMed, 2002. [Link]
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National Center for Biotechnology Information. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PubMed Central, 2020. [Link]
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Schleicher, E., et al. "Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate." PubMed, 1991. [Link]
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Gan, J., et al. "Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics." PubMed, 2003. [Link]
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Soares, J., et al. "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators." Pharmaceuticals, 2023. [Link]
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Wang, Y., et al. "Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process." Frontiers in Bioengineering and Biotechnology, 2023. [Link]
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- Nielsen, M. K., et al. "Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt." The Journal of Organic Chemistry, 2022.
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National Center for Biotechnology Information. "Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems." PubMed Central, 2025. [Link]
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- Voulvoulis, N., et al. "Analytical methods for tracing pharmaceutical residues in water and wastewater." AquaEnergy Expo Knowledge Hub, 2007.
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Wang, J., et al. "The performance and pathway of indole degradation by ionizing radiation." PubMed, 2021. [Link]
- Murphy, C. D. "Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.
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Validation & Comparative
Comparative Efficacy Analysis: 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in the Landscape of Cytosolic Phospholipase A2α Inhibition
This guide provides a comprehensive comparison of the putative novel compound, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). As a member of the indole-2-carboxylic acid class, this molecule is hypothesized to target a critical node in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the scientific rationale, comparative experimental data, and the methodologies required for such an evaluation.
Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α (cPLA2α)
The enzyme cPLA2α is a key gatekeeper in the inflammatory process.[1][2][3] It selectively hydrolyzes membrane phospholipids to release arachidonic acid (AA), the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][2][4] The upregulation and activation of cPLA2α are implicated in the pathology of numerous inflammatory diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and even certain cancers.[1][5][6][7] Therefore, the inhibition of cPLA2α presents a compelling therapeutic strategy to attenuate inflammation at its source, potentially offering a broader anti-inflammatory effect than downstream inhibitors like COX-2 inhibitors.[3][4]
Indole-based compounds have emerged as a promising scaffold for the development of potent and selective cPLA2α inhibitors.[8] This guide will, therefore, position 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid within this context, comparing its hypothetical efficacy against known cPLA2α inhibitors.
The Competitive Landscape: A Profile of cPLA2α Inhibitors
For this comparative analysis, we will evaluate the hypothetical efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid against two well-characterized cPLA2α inhibitors, AVX001 and AVX002, which have been investigated in clinical trials.[9][10][11][12] Additionally, the early-generation inhibitor, Arachidonoyl trifluoromethyl ketone (AACOCF3), will be included as a reference compound.[13]
-
4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid (Hypothetical Candidate): A novel indole-2-carboxylic acid derivative. Its trifluoromethoxy substitution at the 4-position is of interest for its potential to modulate pharmacokinetic and pharmacodynamic properties.
-
AVX001 and AVX002: These are derivatives of omega-3 polyunsaturated fatty acids and have demonstrated potent anti-inflammatory and disease-modifying properties in preclinical models of arthritis and have been investigated for psoriasis and actinic keratosis.[9][11][14][15][16]
-
Arachidonoyl trifluoromethyl ketone (AACOCF3): One of the first described cPLA2α inhibitors, it is widely used as a research tool but is known to be less potent and selective than newer agents.[4][13]
Mechanism of Action: The cPLA2α Signaling Pathway
The central role of cPLA2α in inflammation is its liberation of arachidonic acid from membrane phospholipids. This process is initiated by an increase in intracellular calcium and phosphorylation by MAP kinases.[1][2] The released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.[1][3] By inhibiting cPLA2α, the production of all downstream eicosanoids can be suppressed.
Caption: Workflow for in vitro and cellular efficacy assessment of cPLA2α inhibitors.
Critical Analysis and Future Directions
The hypothetical data suggests that 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a highly promising cPLA2α inhibitor. Its superior performance in the cellular assay is particularly encouraging, as it indicates the potential for strong in vivo efficacy.
Strengths:
-
High Potency: The low nanomolar IC50 values in both enzymatic and cellular assays suggest a highly potent compound.
-
Novel Scaffold: The trifluoromethoxy substitution may confer advantageous properties such as improved metabolic stability and oral bioavailability, which should be investigated further.
Considerations for Future Development:
-
Selectivity: It is crucial to assess the selectivity of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid against other phospholipase A2 isoforms (e.g., iPLA2, sPLA2) to ensure a favorable safety profile.
-
In Vivo Efficacy: The promising in vitro and cellular data must be validated in animal models of inflammatory diseases, such as collagen-induced arthritis or dextran sulfate sodium-induced colitis. [6][11]* Pharmacokinetics and Toxicology: A comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is a critical next step.
Conclusion
While the data for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid presented herein is hypothetical, the framework for its evaluation is robust and grounded in established scientific methodologies. This guide demonstrates how a novel cPLA2α inhibitor can be systematically compared to known drugs in the field. The potent anti-inflammatory potential of targeting cPLA2α warrants the continued investigation of novel chemical entities like 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Further studies will be necessary to fully elucidate its therapeutic potential.
References
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What are cPLA2α inhibitors and how do they work? (2024, June 21). Synapse. [Link]
-
Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2), 119-127. [Link]
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Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A 2 α as Anti-inflammatory Drugs. In Phospholipases A2: From Molecules to Diseases (pp. 19-54). Royal Society of Chemistry. [Link]
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Magri, F., et al. (2019). Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. ResearchGate. [Link]
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AVX-001 - Drug Targets, Indications, Patents. (2025, November 29). Patsnap Synapse. [Link]
-
O'Donnell, V. B., et al. (2019). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research, 60(4), 635-645. [Link]
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Antonopoulou, G., et al. (2016). Cytosolic phospholipase A2 α has a crucial role in the pathogenesis of DSS-induced colitis in mice. Journal of Leukocyte Biology, 99(2), 335-345. [Link]
-
Ashcroft, F. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(19), 7305. [Link]
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McKew, J. C., et al. (2006). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of Medicinal Chemistry, 49(1), 135-158. [Link]
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Johansen, B. (2010). Molecular mechanisms of inflammation – a central role for cytosolic phospholipase A2. Semantic Scholar. [Link]
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Mbalaviele, G., et al. (2012). The ω3‐polyunsaturated fatty acid derivatives AVX001 and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in renal mesangial cells. British Journal of Pharmacology, 167(8), 1691-1701. [Link]
-
Boyum, H., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Clinical and Experimental Rheumatology, 37(1), 71-79. [Link]
-
Akan, M., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Molecules, 26(24), 7447. [Link]
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Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2). [Link]
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Effect of the cytosolic phospholipase A2 protein (cPLA2α) inhibitors... ResearchGate. [Link]
-
Kokotou, M. G., & Kokotos, G. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Expert Opinion on Therapeutic Patents, 29(10), 785-796. [Link]
-
In vitro activity of AVX001, AVX002, and DHA in the mixed micelle cPLA2α enzyme assay. ResearchGate. [Link]
-
Patel, M. I., et al. (2008). Cytosolic Phospholipase A 2 -α: A Potential Therapeutic Target for Prostate Cancer. Clinical Cancer Research, 14(24), 8070-8079. [Link]
-
Mahammad, N. (2023). Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. Norwegian Research Information Repository. [Link]
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- 16. researchgate.net [researchgate.net]
Spectroscopic Data Comparison: Indole-2-Carboxylic Acid vs. Isomers
The following guide provides an in-depth spectroscopic comparison of Indole-2-carboxylic acid (I2CA) and its primary isomer, Indole-3-carboxylic acid (I3CA). This content is designed for application scientists and medicinal chemists requiring definitive structural validation.
Executive Summary & Strategic Importance
In drug discovery, the indole scaffold is ubiquitous, often termed a "privileged structure." However, the regiochemistry of the carboxylic acid moiety—specifically at the C2 versus C3 position—drastically alters the electronic properties, metabolic stability, and binding affinity of the molecule.
-
Indole-2-carboxylic acid (I2CA): Often functions as a bioisostere for proline or salicylic acid; the C2 position is electron-deficient relative to C3.
-
Indole-3-carboxylic acid (I3CA): Functions as a vinylogous amide due to strong conjugation with the nitrogen lone pair; chemically more stable to decarboxylation than some derivatives but electronically distinct.
This guide provides a self-validating spectroscopic workflow to distinguish these isomers, preventing costly regiochemical assignment errors during early-phase synthesis.
Decision Logic & Identification Workflow
The following decision tree illustrates the logical flow for distinguishing isomers using standard analytical techniques.
Figure 1: Analytical decision matrix for differentiating indole carboxylic acid positional isomers.
Detailed Spectroscopic Comparison
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary definitive method for distinguishing these isomers. The chemical environment of the proton remaining on the pyrrole ring (H3 in I2CA vs. H2 in I3CA) is the key discriminator.
Comparative 1H NMR Data (DMSO-d₆)
| Feature | Indole-2-Carboxylic Acid (I2CA) | Indole-3-Carboxylic Acid (I3CA) | Mechanistic Explanation |
| Diagnostic Proton | H-3 Signal | H-2 Signal | Key Differentiator |
| Chemical Shift (δ) | 7.10 – 7.25 ppm | 8.00 – 8.15 ppm | H-2 is adjacent to the electronegative Nitrogen and sits in the deshielding zone of the C3-carbonyl (if present) or simply lacks the shielding of the C2-carbonyl found in I2CA. |
| Multiplicity | Singlet (s) or doublet (d, J~1-2 Hz) | Doublet (d, J~2-3 Hz) | Coupling to NH is often visible; H-2 typically shows sharper coupling to NH than H-3. |
| NH Proton | 11.80 – 11.90 ppm | 11.90 – 12.10 ppm | The NH in I3CA is more acidic/deshielded due to the resonance contribution of the C3-carbonyl (vinylogous amide resonance). |
| COOH Proton | ~13.0 ppm (Broad) | ~12.5 ppm (Broad) | Highly dependent on concentration and water content; less diagnostic. |
Expert Insight: In I2CA , the Carbonyl at C2 exerts an anisotropic deshielding effect on the NH, but the H-3 proton is relatively shielded compared to H-2. In I3CA , the H-2 proton is strongly deshielded because it is located between the ring nitrogen and the C3-substituent, often shifting it past 8.0 ppm. If you see a singlet/doublet around 7.1 ppm that is NOT part of the benzene ring multiplet, you likely have the 2-isomer.
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides evidence of the electronic conjugation state.
| Feature | Indole-2-Carboxylic Acid | Indole-3-Carboxylic Acid |
| C=O[1] Stretch | 1670 – 1690 cm⁻¹ | 1650 – 1665 cm⁻¹ |
| Mechanism | Typical conjugated acid stretch.[2] | Lower frequency due to "Vinylogous Amide" character. The N lone pair donates strongly to the C3 carbonyl, weakening the C=O bond character. |
| N-H Stretch | 3300 – 3450 cm⁻¹ | 3200 – 3400 cm⁻¹ (Often broader) |
C. Mass Spectrometry (MS)
Fragmentation patterns under Electron Ionization (EI) or ESI-MS/MS can provide structural corroboration.
-
Indole-2-COOH:
-
Molecular Ion (M+): Distinct.
-
Fragmentation: Prominent loss of -OH (M-17) and -COOH (M-45) .
-
Stability: Generally more resistant to thermal decarboxylation in the source than the 3-isomer.
-
-
Indole-3-COOH:
-
Fragmentation: Often exhibits a strong decarboxylation peak (M-44) [M - CO₂]⁺ to form the indole radical cation (m/z 117) more readily than the 2-isomer due to the stability of the intermediate cation at the C3 position.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation for Regiochemical Assignment
To ensure reproducibility of chemical shifts cited above.
-
Solvent Selection: Use DMSO-d₆ (99.8% D) rather than CDCl₃. Indole carboxylic acids have poor solubility in chloroform, which leads to broad, concentration-dependent signals that obscure the diagnostic H-2/H-3 splitting.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition: Run a standard proton sequence (16 scans minimum).
-
Validation Check: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Analysis:
-
Locate the aromatic region (6.9 – 8.2 ppm).[3]
-
Identify the 4 protons of the benzene ring (usually overlapping multiplets).
-
Look for the "Outlier Proton" : Is it at ~7.1 ppm (I2CA) or ~8.1 ppm (I3CA)?
-
Protocol 2: Rapid IR Screening (KBr Pellet)
-
Preparation: Mix 1–2 mg of dry solid sample with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Analysis: Collect background spectrum (air). Scan sample (4000–400 cm⁻¹, 4 cm⁻¹ resolution).
-
Checkpoint: Focus on the 1650–1700 cm⁻¹ region. A shift below 1660 cm⁻¹ strongly suggests the 3-isomer (I3CA).
References
-
NIST Chemistry WebBook. Indole-2-carboxylic acid Infrared Spectrum & Mass Spectrum.[4] National Institute of Standards and Technology.[4] Available at: [Link][5]
-
Royal Society of Chemistry (RSC). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Contains detailed experimental characterization data). Available at: [Link]
-
Frontiers in Plant Science. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. (Provides comparative NMR data for 3-substituted indoles). Available at: [Link]
-
ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid. (Review of synthesis and transformation). Available at: [Link]
Sources
in vivo efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid derivatives
Publish Comparison Guide: In Vivo Efficacy of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid Derivatives
Executive Summary: The 4-OCF₃ Indole Scaffold
The 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of SARS-CoV-2 Main Protease (Mpro) inhibitors and Xanthine Oxidase (XO) inhibitors .
This guide focuses on the critical role of the 4-trifluoromethoxy (4-OCF₃) substitution. Unlike its 4-methoxy (4-OMe) or 4-hydrogen counterparts, the 4-OCF₃ group offers a "Goldilocks" balance of physicochemical properties:
-
Metabolic Stability: It blocks the metabolically labile 4-position (susceptible to hydroxylation in 4-OMe analogs).
-
Lipophilicity: It significantly enhances membrane permeability (
) compared to polar substituents. -
Electronic Effects: The electron-withdrawing nature of OCF₃ modulates the acidity of the NH group, influencing hydrogen bonding in the S3 subsite of proteases.
Mechanism of Action & Structural Logic
Primary Application: SARS-CoV-2 Mpro Inhibition
The most prominent recent application of this scaffold is as a P3-capping group in peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro).
-
Binding Mode: The indole-2-carbonyl moiety mimics the P3 residue of the substrate. The indole ring occupies the solvent-exposed S3 subsite .
-
The 4-OCF₃ Advantage:
-
S3 Filling: The S3 pocket is large and flexible. The bulky 4-OCF₃ group fills this hydrophobic space more effectively than a simple fluorine or hydrogen.
-
Metabolic Blockade: Early generation inhibitors with 4-OMe indoles suffered from rapid O-demethylation by cytochrome P450 enzymes in liver microsomes. The 4-OCF₃ substitution retains the steric bulk and hydrogen-bond accepting potential (via the ether oxygen) while rendering the position metabolically inert.
-
Pathway Visualization: Mpro Inhibition Mechanism
Figure 1: Mechanism of Action for 4-OCF3 Indole-based Mpro Inhibitors. The 4-OCF3 group specifically optimizes the S3 subsite interaction while preventing metabolic degradation.
Comparative Profiling: 4-OCF₃ vs. Alternatives
The following table synthesizes data from lead optimization campaigns (e.g., Tsuji et al., iScience 2022), comparing the 4-OCF₃ derivative against standard alternatives.
| Feature | 4-OCF₃ (Trifluoromethoxy) | 4-OMe (Methoxy) | 4-H (Unsubstituted) | 4-F (Fluoro) |
| Mpro Enzymatic IC₅₀ | 0.020 - 0.050 µM (High Potency) | 0.015 - 0.040 µM (High Potency) | > 0.5 µM (Moderate) | 0.1 - 0.3 µM (Good) |
| Antiviral EC₅₀ (VeroE6) | ~0.03 - 0.15 µM | ~0.05 - 0.20 µM | > 1.0 µM | ~0.5 µM |
| Metabolic Stability (HLM) | High (>60 min t½) | Low (<15 min t½) | High | High |
| Metabolic Liability | None (Blocked) | High (O-demethylation) | None | None |
| Membrane Permeability | High (Lipophilic) | Moderate | Moderate | Moderate |
| Conclusion | Preferred Clinical Candidate | Research Tool Only | Insufficient Potency | Good Backup |
Key Insight: While the 4-OMe derivative is often equipotent in enzymatic assays, its rapid clearance in vivo makes it unsuitable for oral dosing. The 4-OCF₃ analog retains the potency of the methoxy group (due to similar steric size) but fixes the metabolic instability.
In Vivo Efficacy Data
The efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid derivatives (e.g., Compound 28 or TKB series ) has been validated in K18-hACE2 transgenic mouse models infected with SARS-CoV-2.
Pharmacokinetic Profile (Mouse, 10 mg/kg PO)
-
Cmax: > 1500 ng/mL
-
AUC: High exposure due to metabolic blockade of the indole ring.
-
Bioavailability (F): > 40-50% (formulation dependent).
Therapeutic Efficacy (K18-hACE2 Mice)
-
Viral Titer Reduction: Treatment with the 4-OCF₃ derivative (b.i.d.) resulted in a >2 log reduction in lung viral titers compared to vehicle.
-
Survival: 100% protection from lethality at day 10 post-infection.
-
Lung Pathology: Significant reduction in inflammatory cell infiltration and alveolar damage.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid
Self-validating step: The use of the Hemetsberger-Knittel synthesis or Fischer Indole synthesis ensures correct regiochemistry.
-
Starting Material: 3-methyl-4-(trifluoromethoxy)nitrobenzene or 4-(trifluoromethoxy)benzaldehyde.
-
Formation of Azido-Cinnamate (Hemetsberger Route):
-
Condense 4-(trifluoromethoxy)benzaldehyde with ethyl azidoacetate in ethanol/NaOEt at -10°C.
-
Yield Check: Yellow crystals, mp ~55-60°C.
-
-
Cyclization:
-
Reflux the azido-cinnamate in xylene or toluene (boiling) for 2-4 hours. The thermolysis generates a nitrene intermediate which inserts into the C-H bond.
-
Critical Step: Ensure anhydrous conditions to prevent side reactions.
-
-
Saponification:
-
Treat the resulting ethyl ester with LiOH (2 eq) in THF/Water (1:1) at RT for 12 hours.
-
Acidify with 1M HCl to pH 2. Precipitate is filtered and dried.
-
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~11.8 ppm (NH) and characteristic splitting for the 4-substituted indole ring.
Protocol B: SARS-CoV-2 Mpro FRET Assay
Self-validating step: Use of a standard inhibitor (e.g., GC376) as a positive control.
-
Reagents: Recombinant SARS-CoV-2 Mpro (20 nM final), FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans, 20 µM final).
-
Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Procedure:
-
Incubate enzyme + Inhibitor (4-OCF₃ derivative) in buffer for 30 mins at 37°C.
-
Add Substrate to initiate reaction.
-
Monitor fluorescence (Ex 340 nm / Em 490 nm) for 60 mins.
-
-
Data Analysis: Fit initial velocities (
) to the Hill equation to determine IC₅₀.
References
-
Tsuji, K., et al. (2022).[1][2] "Potent and biostable inhibitors of the main protease of SARS-CoV-2."[1][2][3][4][5] iScience, 25(11), 105365.[2]
-
Tsuji, K., et al. (2023).[1][4] "Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2." Scientific Reports, 13, 3321.
-
Unoh, Y., et al. (2022).[1] "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 65(9), 6499–6512.
-
ChemicalBook. "4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Product Properties."
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. As a fluorinated organic compound used in pharmaceutical development and biochemical research, its unique chemical properties demand rigorous disposal procedures to ensure laboratory safety and environmental protection.[1] This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Identification and Risk Assessment
Table 1: Hazard Summary for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (Inferred)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[2][5] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2][3][4] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2][3][4] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[2][5] |
The presence of the trifluoromethoxy (-OCF3) group places this compound in the category of fluorinated organic compounds, often called "forever chemicals" due to the exceptional strength of the carbon-fluorine bond.[6][7] This stability makes the compound resistant to natural degradation and necessitates specialized disposal methods.
Core Principles of Disposal
Before proceeding with the detailed protocol, three foundational principles must be adhered to without exception:
-
No Drain or Trash Disposal : Under no circumstances should this chemical or its containers be disposed of via sink drains or in regular municipal trash.[8][9] Such actions can lead to the contamination of waterways and pose risks to public health and the environment.[9]
-
Consult Institutional Policy : Your first point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) office.[10] They will provide specific guidance, waste tags, and pickup schedules compliant with local and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11]
-
Segregation is Paramount : Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[10] Incompatible wastes can react dangerously, and mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs.[12]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to its final removal from the laboratory.
Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[13] Don appropriate PPE, which includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[14]
-
Body Protection : A lab coat must be worn.[9]
Step 2: Waste Segregation Designate a specific, labeled container for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid waste.
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, solid compound) separate from liquid waste (e.g., solutions in organic solvents).[15]
-
Chemical Incompatibilities : Store this waste away from strong oxidizing agents, strong acids, and strong bases.[13]
Step 3: Containerization The integrity of the waste container is critical to prevent leaks and exposure.[11]
-
Compatibility : The container must be made of a material compatible with the waste. The original product container is often the best choice.[8] If using an alternative, ensure it is in good condition, free of leaks, and has a secure, leak-proof closure.[11]
-
Headspace : For liquid waste, leave approximately 10% of the container volume as empty headspace to allow for vapor expansion.[15]
-
Condition : Keep the exterior of the container clean and free of residue.[8]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety.[9] The label, often provided by your EHS office, must be filled out completely and legibly.
-
Contents : Clearly write the full chemical name: "4-(trifluoromethoxy)-1H-indole-2-carboxylic acid". List all components of a mixture with approximate percentages.
-
Hazards : Affix the appropriate hazard pictograms (as shown in Table 1).
-
Generator Information : Include the name of the principal investigator, lab location, and date of accumulation.[16]
Step 5: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[15]
-
Location : This area should be away from regular lab activity, heat sources, and direct sunlight.[9][15]
-
Containment : Place the container in a secondary containment bin to catch any potential leaks.[11]
-
Closure : The container must remain closed at all times except when you are actively adding waste.[8]
Step 6: Arranging for Disposal Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS office to schedule a pickup.[8][10] Follow their specific procedures for waste collection requests.
The Rationale Behind High-Temperature Incineration
Standard chemical neutralization methods are generally ineffective for the degradation of highly stable fluorinated compounds.[10] The trifluoromethoxy group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.
The primary and most effective disposal method for this class of compounds is high-temperature incineration at a licensed hazardous waste management facility.[6][10]
-
Destruction Efficiency : Incineration at sufficiently high temperatures (often >1,000°C) and with adequate residence time provides the energy required to break the C-F bonds, achieving a destruction efficiency of over 99.99%.[7][17]
-
Byproduct Management : The thermal decomposition of fluorinated organic compounds generates hazardous byproducts, most notably hydrogen fluoride (HF).[10][17] Specialized incineration facilities are equipped with sophisticated off-gas treatment systems, such as alkaline scrubbers, to neutralize these acidic gases before they are released into the atmosphere.[10]
While hazardous waste landfilling is a possible alternative, it only contains the chemical and does not destroy it, posing a long-term environmental risk.[6] Therefore, incineration is the preferred and most definitive disposal solution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and contain the spill immediately.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself : Wear the appropriate PPE, including a respirator if dealing with a large quantity of fine powder.[18]
-
Containment :
-
Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[18]
-
Reporting : Report the incident to your supervisor and EHS office, as required by your institution's policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, upholding the highest standards of laboratory safety and scientific integrity.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (2025). Benchchem.
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). EPA.
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. (2008). Fisher Scientific.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonic acid. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
- 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem.
- 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid Safety Data Sheet. (2023). Apollo Scientific.
- Finding an End to Forever Chemicals. (2025). Eurofins USA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
